molecular formula C15H16O4 B8687698 2-cyclopropyl-7,8-dimethoxy-2H-chromene-5-carbaldehyde CAS No. 192315-06-3

2-cyclopropyl-7,8-dimethoxy-2H-chromene-5-carbaldehyde

Cat. No. B8687698
M. Wt: 260.28 g/mol
InChI Key: JGEUJXVLIVMCNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05773446

Procedure details

2.4 g of (RS)-3-(1-cyclopropyl-prop-2-ynyloxy)-4,5-dimethoxy-benzaldehyde were dissolved in 20 ml of N,N-diethyl-aniline, heated to 200° C. under argon and stirred at 200° C. for a further 1 hr. The solvent was distilled off at 90° C./1 mbar and the residue was extracted: 2×100 ml of diethyl ether, 2×100 ml of 1N HCl, 2×100 ml of saturated NaCl. The crude product was purified by two-fold silica gel chromatography with dichloromethane and, respectively, ethyl acetate/hexane 5:1. (RS)-2-Cyclopropyl-7,8-dimethoxy-2H-1-benzopyran-5-carbaldehyde was obtained as a brown oil (HPLC 96%).
Name
(RS)-3-(1-cyclopropyl-prop-2-ynyloxy)-4,5-dimethoxy-benzaldehyde
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:4]([O:7][C:8]2[CH:9]=[C:10]([CH:13]=[C:14]([O:18][CH3:19])[C:15]=2[O:16][CH3:17])[CH:11]=[O:12])[C:5]#[CH:6])[CH2:3][CH2:2]1>C(N(CC)C1C=CC=CC=1)C>[CH:1]1([CH:4]2[CH:5]=[CH:6][C:9]3=[C:10]([CH:11]=[O:12])[CH:13]=[C:14]([O:18][CH3:19])[C:15]([O:16][CH3:17])=[C:8]3[O:7]2)[CH2:3][CH2:2]1

Inputs

Step One
Name
(RS)-3-(1-cyclopropyl-prop-2-ynyloxy)-4,5-dimethoxy-benzaldehyde
Quantity
2.4 g
Type
reactant
Smiles
C1(CC1)C(C#C)OC=1C=C(C=O)C=C(C1OC)OC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)N(C1=CC=CC=C1)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
stirred at 200° C. for a further 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off at 90° C./1 mbar
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted
CUSTOM
Type
CUSTOM
Details
The crude product was purified by two-fold silica gel chromatography with dichloromethane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)C1OC=2C(C=C1)=C(C=C(C2OC)OC)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.